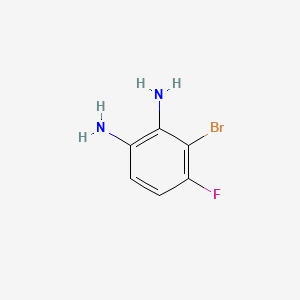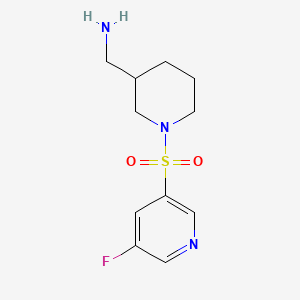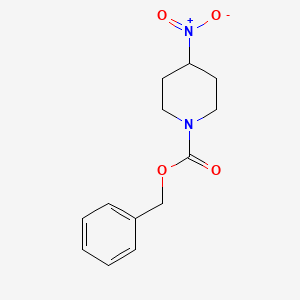
6-Carboxy-2-fluoropyridine-3-boronic acid
説明
6-Carboxy-2-fluoropyridine-3-boronic acid is a boronic acid derivative with the molecular formula C6H5BFNO4 and a molecular weight of 184.92 g/mol . This compound is part of a class of organoboron compounds that are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of both carboxylic acid and boronic acid functional groups makes it a versatile intermediate in various chemical transformations.
生化学分析
Biochemical Properties
6-Carboxy-2-fluoropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role in enzyme inhibition and as a building block in the synthesis of complex organic molecules .
In biochemical reactions, this compound can inhibit enzymes that possess active sites with serine or threonine residues, as these residues can form covalent bonds with the boronic acid group. This inhibition can modulate the activity of enzymes involved in various metabolic pathways, thereby influencing cellular processes .
Cellular Effects
The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of specific enzymes by this compound can lead to alterations in metabolic flux, affecting the production and utilization of key metabolites .
Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. This interaction can result in changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic residues in enzymes and proteins. This binding interaction can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency .
Furthermore, this compound can act as a competitive inhibitor, competing with natural substrates for binding to the enzyme’s active site. This competitive inhibition can be reversed by increasing the concentration of the natural substrate, highlighting the reversible nature of the boronic acid-enzyme interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives .
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged enzyme inhibition and alterations in metabolic pathways, which can persist even after the compound is removed from the culture medium .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes .
Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These studies highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes that catalyze key biochemical reactions. This compound can affect metabolic flux by inhibiting enzymes involved in glycolysis, the tricarboxylic acid cycle, and other central metabolic pathways .
Additionally, this compound can interact with cofactors such as adenosine triphosphate and nicotinamide adenine dinucleotide, influencing their availability and utilization in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects .
The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. This distribution can affect the compound’s efficacy and toxicity in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can modulate the activity of localized enzymes and proteins .
For example, this compound can be localized to the mitochondria, where it can influence mitochondrial enzymes and affect cellular energy metabolism. Similarly, its localization to the nucleus can impact gene expression and cell cycle regulation .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-carboxy-2-fluoropyridine with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 6-Carboxy-2-fluoropyridine-3-boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
6-Carboxy-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
科学的研究の応用
6-Carboxy-2-fluoropyridine-3-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 6-Carboxy-2-fluoropyridine-3-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
類似化合物との比較
Similar Compounds
- 6-Ethoxy-2-fluoropyridine-3-boronic acid
- 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid
- 5-Chloro-2-fluoropyridine-3-boronic acid
Uniqueness
6-Carboxy-2-fluoropyridine-3-boronic acid is unique due to the presence of both carboxylic acid and boronic acid functional groups, which provide versatility in chemical transformations. Its fluorine atom also imparts distinct reactivity compared to other boronic acids .
特性
IUPAC Name |
5-borono-6-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3(7(12)13)1-2-4(9-5)6(10)11/h1-2,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOZXPHQLBZCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681720 | |
| Record name | 5-Borono-6-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-13-1 | |
| Record name | 5-Borono-6-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)




![(NZ)-N-[(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-2-ylidene]hydroxylamine](/img/structure/B577480.png)


